(2S)-2-acetamido-3-((2-hydroxy-3-oxopropyl)thio)propanoic acid
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Overview
Description
(2S)-2-acetamido-3-((2-hydroxy-3-oxopropyl)thio)propanoic acid is a complex organic compound with significant relevance in various scientific fields. This compound features an acetamido group, a hydroxy-oxopropyl group, and a thioether linkage, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-acetamido-3-((2-hydroxy-3-oxopropyl)thio)propanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids and thiol-containing compounds.
Formation of Thioether Linkage: A key step involves the formation of the thioether linkage, which can be achieved through nucleophilic substitution reactions.
Hydroxylation and Oxidation: The hydroxy-oxopropyl group is introduced through hydroxylation and subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing batch reactors for controlled synthesis.
Continuous Flow Synthesis: Employing continuous flow reactors for large-scale production, ensuring consistent quality and yield.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-acetamido-3-((2-hydroxy-3-oxopropyl)thio)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The oxo group can be reduced to hydroxyl groups.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Metabolic Pathways: Investigated for its role in metabolic pathways involving sulfur-containing compounds.
Medicine
Drug Development: Explored as a potential lead compound in drug discovery.
Therapeutic Agents: Potential use in developing new therapeutic agents for various diseases.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-acetamido-3-((2-hydroxy-3-oxopropyl)thio)propanoic acid involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulating biochemical pathways, particularly those involving sulfur metabolism.
Effects: Inhibition or activation of target enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cysteine: An amino acid with a thiol group, similar in structure but lacking the acetamido and hydroxy-oxopropyl groups.
N-acetylcysteine: Contains an acetamido group but differs in the overall structure.
Glutathione: A tripeptide with a thiol group, involved in redox reactions.
Uniqueness
Structural Complexity: The combination of acetamido, hydroxy-oxopropyl, and thioether groups makes it unique.
Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.
This detailed overview provides a comprehensive understanding of (2S)-2-acetamido-3-((2-hydroxy-3-oxopropyl)thio)propanoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H13NO5S |
---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-(2-hydroxy-3-oxopropyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C8H13NO5S/c1-5(11)9-7(8(13)14)4-15-3-6(12)2-10/h2,6-7,12H,3-4H2,1H3,(H,9,11)(H,13,14)/t6?,7-/m1/s1 |
InChI Key |
JAONFKUEMWFPFK-COBSHVIPSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CSCC(C=O)O)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSCC(C=O)O)C(=O)O |
Origin of Product |
United States |
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